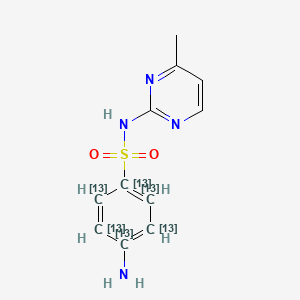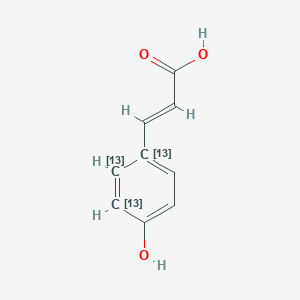
4-Amino-N-(4-méthylpyrimidin-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triène-1-sulfonamide
Vue d'ensemble
Description
The compound contains an amino group (NH2), a sulfonamide group (SO2NH2), and a pyrimidine ring (a six-membered ring with two nitrogen atoms). These functional groups suggest that the compound might have applications in medicinal chemistry or drug design, as many biologically active compounds contain these groups .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate pyrimidine derivative with a sulfonamide. The exact details would depend on the specific substituents and the desired stereochemistry .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of the atoms and the connectivity of the functional groups. The presence of the pyrimidine ring and the sulfonamide group could lead to interesting hydrogen bonding interactions .Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the functional groups present. The amino group is a common nucleophile and could participate in various reactions. The sulfonamide group is typically quite stable but can be hydrolyzed under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the sulfonamide would likely make the compound soluble in polar solvents .Applications De Recherche Scientifique
Recherche Antivirale
Des composés ayant des structures similaires ont montré une activité antivirale contre des virus tels que le virus de la maladie de Newcastle . Cela suggère que DTXSID10746846 pourrait potentiellement être utilisé dans la recherche antivirale.
Ligand pour les Complexes Métalliques
Des composés apparentés ont été utilisés comme ligands pour former des complexes métalliques . DTXSID10746846 pourrait servir à un objectif similaire en chimie de coordination.
Inhibition de la Nitrification
Certains analogues agissent comme inhibiteurs de la nitrification . DTXSID10746846 pourrait être exploré pour son potentiel à inhiber la nitrification dans les milieux agricoles.
Études de la Capacité de Donneur de Protons
La substitution par le chlore dans les cycles pyrimidiniques affecte la capacité de donneur de protons des groupes amino . DTXSID10746846 pourrait être utilisé pour étudier des effets similaires.
Antibiotiques Sulfonamides
Des composés contenant des groupes sulfonamides sont connus pour avoir des propriétés antibactériennes . DTXSID10746846 pourrait être étudié pour son activité antibactérienne.
Synthèse d'Analogues de la Vitamine B1
Des composés similaires sont impliqués dans la synthèse d'analogues de la vitamine B1 . DTXSID10746846 peut avoir des applications dans la recherche nutritionnelle.
Thérapeutique Pédiatrique
Certains composés apparentés sont à l'étude pour la thérapeutique pédiatrique . DTXSID10746846 pourrait avoir des utilisations potentielles dans ce domaine.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-amino-N-(4-methylpyrimidin-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-8-6-7-13-11(14-8)15-18(16,17)10-4-2-9(12)3-5-10/h2-7H,12H2,1H3,(H,13,14,15)/i2+1,3+1,4+1,5+1,9+1,10+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPBRPIAZZHUNT-PBZDKDNVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746846 | |
| Record name | 4-Amino-N-(4-methylpyrimidin-2-yl)(~13~C_6_)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196157-80-8 | |
| Record name | 4-Amino-N-(4-methylpyrimidin-2-yl)(~13~C_6_)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1196157-80-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(8R,9R,10S,13S,14S,17R)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1513401.png)






![N-[3a,7a-Dihydrobenzotriazol-1-yl(phenyl)methyl]aniline;N-[benzotriazol-2-yl(phenyl)methyl]aniline](/img/structure/B1513430.png)

![Trans-4-[2-(1-ferrocenyl)vinyl]-1-methylpyridinium iodide](/img/structure/B1513433.png)

